molecular formula C27H38O10 B1256946 Michaolide H

Michaolide H

Cat. No.: B1256946
M. Wt: 522.6 g/mol
InChI Key: OCEBYVKMYIOKNW-ZPWOZIFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Michaolide H belongs to the cembranolide family, a class of marine-derived diterpenoids characterized by a 14-membered macrocyclic skeleton with α-exo-methylene-γ-lactone moieties. These compounds are primarily isolated from soft corals of the Lobophytum and Sinularia genera and exhibit significant cytotoxic and antiviral activities .

Properties

Molecular Formula

C27H38O10

Molecular Weight

522.6 g/mol

IUPAC Name

[(1S,2S,4S,5R,7E,9S,11E,14R,15R,16R)-5,14-diacetyloxy-16-(methoxymethyl)-4,8,12-trimethyl-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate

InChI

InChI=1S/C27H38O10/c1-14-8-10-20(33-16(3)28)15(2)9-11-22(35-18(5)30)27(6)25(37-27)24-23(21(12-14)34-17(4)29)19(13-32-7)26(31)36-24/h8-9,19-25H,10-13H2,1-7H3/b14-8+,15-9+/t19-,20-,21+,22+,23+,24-,25-,27-/m0/s1

InChI Key

OCEBYVKMYIOKNW-ZPWOZIFKSA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)[C@@H](C(=O)O3)COC)C)OC(=O)C)/C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(C(=O)O3)COC)C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Cembranolides share a core macrocyclic structure but differ in substituents, oxygenation patterns, and stereochemistry. Below is a comparative analysis of Michaolide analogs:

Compound Molecular Formula Key Structural Features Bioactivity Highlights
Michaolide L (1) C22H30O6 α-exo-methylene-γ-lactone; acetyloxy groups at C-2 and C-14 Cytotoxic (IC50: 2.1–3.8 µM vs. P-388, HT-29, A-549 cells)
Michaolide M (2) C24H34O9 Additional acetyloxy at C-5; similar stereochemistry to compound 7 Moderate cytotoxicity (IC50: 4.5–6.2 µM)
Michaolide O (4) C26H36O11 Oxidized C-2 (formyloxy group); lacks α-exo-methylene-γ-lactone Non-cytotoxic (IC50 > 20 µM); inactive against HCMV
Michaolide P (5) C22H30O5 Δ3 tri-substituted olefin replaces epoxide; retains α-exo-methylene-γ-lactone Cytotoxic (IC50: 1.9–4.3 µM)
Michaolide Q (6) C26H34O8 Dual acetyloxy groups at C-14 and C-18 Potent cytotoxicity (IC50: 0.8–2.5 µM)
Michaolide G C26H34O10 Polyoxygenated cembranoid with 9 stereocenters Structural data available; bioactivity not reported
Michaolide E C24H32O7 Acetyloxy groups at C-14 and C-5; bicyclic framework Predicted targets include DNA repair enzymes and kinases; experimental data limited

Structure-Activity Relationships

  • α-Exo-Methylene-γ-Lactone: Critical for cytotoxicity.
  • Acetyloxy Substituents : Positional differences significantly influence potency. For example, Michaolide Q’s dual acetyloxy groups at C-14/C-18 enhance activity compared to Michaolide M’s single C-5 acetyloxy .
  • Stereochemistry: NOESY correlations in Michaolides L–Q confirm that relative configurations (e.g., H-3/H-1/H-11 alignments) stabilize bioactive conformations .

Cytotoxicity

  • Most Potent : Michaolide Q (IC50: 0.8 µM vs. P-388 cells) .
  • Least Active: Michaolide O (non-cytotoxic due to lactone absence) .
  • Mechanism : α-exo-methylene-γ-lactone reacts with cellular thiols, inducing apoptosis via mitochondrial disruption .

Antiviral Activity

  • Michaolides L, P, and Q inhibit HCMV (Human Cytomegalovirus) with IC50 values < 10 µM, likely through interference with viral replication proteins .

Ecological Bioactivity

  • Michaolide (119) (possibly a numbering variant) exhibits 90.5% lethality against Artemia salina at 50 µg/mL, indicating ecological toxicity .

Comparative Data Tables

Table 1: Cytotoxicity of Selected Michaolides (IC50, µM)

Compound P-388 (Mouse Leukemia) HT-29 (Colon Cancer) A-549 (Lung Cancer) HEL (Embryonic Lung)
Michaolide L 2.1 3.8 3.2 >20
Michaolide P 1.9 4.3 2.7 8.5
Michaolide Q 0.8 2.5 1.6 3.9
Lobomichaolide 4.5 6.7 5.9 12.3

Source: Adapted from .

Table 2: Key NMR Shifts for Differentiation

Compound δH (C-3) δC (C-18) δC (C-14) Diagnostic HMBC Correlations
Michaolide L 5.67 21.1 72.8 H-3→C-1/C-5; H-14→C-1/C-20
Michaolide P 5.71 20.9 73.1 H-3→C-1/C-5/C-19; Δ3 olefin confirmed
Michaolide Q 5.69 170.5* 170.2* Acetyloxy signals at δC 170.5 (C-18) and 170.2 (C-14)

*Acetyloxy carbons .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing and characterizing Michaolide H?

  • Methodological Answer : Prioritize a modular experimental design that isolates reaction variables (e.g., temperature, solvent polarity) to assess their impact on yield and purity. Include negative controls (e.g., omitting catalysts) to validate reaction specificity. For characterization, combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods (HPLC) to confirm structural integrity. Document procedures in sufficient detail for reproducibility, adhering to journal guidelines for experimental sections .
Key Analytical Techniques Purpose Common Challenges
High-Resolution NMRConfirm stereochemistrySignal overlap in complex mixtures
X-ray CrystallographyResolve 3D structureDifficulty in crystal formation
Mass Spectrometry (HRMS)Verify molecular formulaIon suppression in impurities

Q. How should researchers address discrepancies in spectral data during this compound characterization?

  • Methodological Answer : Cross-validate data using complementary techniques (e.g., compare NMR with X-ray results). If contradictions persist, re-isolate the compound to rule out impurities and repeat analyses. Document all iterations in supplementary materials to demonstrate rigor .

Q. What criteria define a robust literature review for this compound-related studies?

  • Methodological Answer : Use the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) to structure searches in databases like PubMed and SciFinder. Prioritize primary sources for synthesis protocols and bioactivity data. Critically evaluate studies for methodological flaws (e.g., lack of control groups) and cite only reproducible findings .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s reported bioactivity?

  • Methodological Answer : Integrate quantitative assays (e.g., IC50 measurements) with qualitative data (e.g., molecular docking simulations) to triangulate mechanisms of action. For example, if in vitro cytotoxicity conflicts with in silico predictions, conduct follow-up experiments (e.g., protein-binding assays) to identify confounding variables (e.g., solubility issues). Ensure research questions explicitly justify the need for mixed methods .

Q. What strategies mitigate reproducibility issues in this compound isolation protocols?

  • Methodological Answer : Standardize extraction parameters (e.g., solvent gradients, column pressures) and validate them across independent labs. Publish raw chromatographic data and crystallization conditions in supplementary materials. Use statistical tools (e.g., RSD calculations) to quantify variability in yields .

Q. How should researchers operationalize hypotheses about this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Design a iterative SAR study with three phases:

Synthesis : Modify functional groups systematically (e.g., esterification of hydroxyl groups).

Screening : Test analogs against a panel of biological targets (e.g., cancer cell lines).

Modeling : Use QSAR software to correlate structural changes with activity trends.
Publish negative results to prevent publication bias .

Data Management & Reporting

Q. What ethical and technical standards apply to sharing raw data on this compound?

  • Methodological Answer : Deposit spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database) with unique DOIs. Annotate datasets with metadata (e.g., instrument calibration logs) to enhance reusability. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to handle conflicting bioassay results in a this compound study?

  • Methodological Answer : Conduct a root-cause analysis:

  • Step 1 : Verify assay conditions (e.g., cell line authenticity, reagent batch consistency).
  • Step 2 : Replicate experiments with blinded samples to eliminate observer bias.
  • Step 3 : Perform meta-analyses of published data to identify systemic trends (e.g., concentration-dependent effects).
    Report unresolved contradictions as limitations and propose follow-up studies .

Supplementary Materials

  • Table: Common Pitfalls in this compound Research

    Pitfall Solution Evidence Source
    Poor chromatographic resolutionOptimize mobile phase polarity
    Inconsistent bioactivityUse standardized cell lines
    Overinterpretation of SARApply Bonferroni correction for multiple comparisons

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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